5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide
Overview
Description
5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have high affinity and selectivity for the cannabinoid receptor type 2 (CB2), which is involved in various physiological processes, including inflammation, pain, and immune response. This compound has also been investigated for its potential use as a PET imaging agent for CB2, which could aid in the diagnosis and treatment of various diseases.
Mechanism of Action
5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide binds to the CB2 receptor and activates signaling pathways that lead to the modulation of various physiological processes. It has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various diseases, including multiple sclerosis, rheumatoid arthritis, and neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity and selectivity for the CB2 receptor, with minimal binding to the CB1 receptor, which is associated with psychoactive effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various diseases. This compound has also been investigated for its potential use as a PET imaging agent for CB2, which could aid in the diagnosis and treatment of various diseases.
Advantages and Limitations for Lab Experiments
5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high affinity and selectivity for the CB2 receptor, its potential use as a PET imaging agent, and its anti-inflammatory and analgesic effects. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for 5-ethyl-N-(4-fluoro-2-methylphenyl)-2-thiophenecarboxamide research, including the development of new synthetic methods to improve yield and purity, the investigation of its potential use as a therapeutic agent for various diseases, and the optimization of its PET imaging properties. Additionally, further studies are needed to determine the potential toxicity of this compound and to identify any potential drug interactions.
properties
IUPAC Name |
5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-3-11-5-7-13(18-11)14(17)16-12-6-4-10(15)8-9(12)2/h4-8H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGOSYBVNBFDEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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